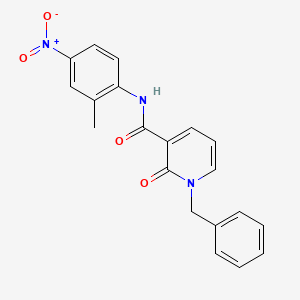

1-benzyl-N-(2-methyl-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

1-Benzyl-N-(2-methyl-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule featuring a 2-oxo-1,2-dihydropyridine-3-carboxamide core substituted with a benzyl group at position 1 and a 2-methyl-4-nitrophenyl group at the amide nitrogen. This structural motif is common in kinase inhibitors and bioactive compounds, where the carboxamide and aromatic substituents modulate target binding and pharmacokinetic properties .

Properties

IUPAC Name |

1-benzyl-N-(2-methyl-4-nitrophenyl)-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O4/c1-14-12-16(23(26)27)9-10-18(14)21-19(24)17-8-5-11-22(20(17)25)13-15-6-3-2-4-7-15/h2-12H,13H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMHJVJLKYQMXHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-benzyl-N-(2-methyl-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article explores the compound's synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of 1-benzyl-N-(2-methyl-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is , with a molecular weight of approximately 342.36 g/mol. The structure features a dihydropyridine ring, which is known for its diverse pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer properties of similar compounds within the dihydropyridine class. For instance, molecular docking studies have demonstrated that derivatives can inhibit the activity of EGFR tyrosine kinase, a crucial target in cancer therapy. This inhibition could lead to reduced proliferation of cancer cells, particularly in human colon (HT29) and prostate (DU145) cancer cell lines .

Table 1: Anticancer Activity Studies

| Compound | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| 1-benzyl-N-(2-methyl-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | HT29 | TBD | EGFR Inhibition |

| Similar Dihydropyridine Derivative | DU145 | TBD | EGFR Inhibition |

Anti-inflammatory Effects

Compounds similar to 1-benzyl-N-(2-methyl-4-nitrophenyl)-2-oxo-1,2-dihydropyridine have shown significant anti-inflammatory activity. Research indicates that these compounds can modulate inflammatory pathways and reduce cytokine production. This activity suggests potential applications in treating inflammatory diseases .

Table 2: Anti-inflammatory Activity Overview

| Compound | Model | Effectiveness | Mechanism |

|---|---|---|---|

| Dihydropyridine Derivative | Animal Model | Significant Reduction in Inflammation | Cytokine Modulation |

Case Study 1: In Vitro Evaluation

In vitro studies using MTT assays have been conducted to assess the cytotoxicity of the compound against various cancer cell lines. These studies typically involve treating cells with different concentrations of the compound and measuring cell viability after a specified period.

Case Study 2: Molecular Docking Analysis

Molecular docking studies have been performed to predict the binding affinity of 1-benzyl-N-(2-methyl-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide to EGFR. These studies provide insights into how modifications to the compound might enhance its efficacy as an anticancer agent.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The 2-oxo-1,2-dihydropyridine-3-carboxamide scaffold is highly versatile, with substituent variations significantly altering physicochemical and biological properties. Key analogs include:

Table 1: Structural and Physicochemical Comparison

*Calculated based on molecular formula.

Key Observations:

- Substituent Effects: Electron-Withdrawing Groups (NO₂, Br, F): Enhance stability and influence hydrogen-bonding interactions. For example, the nitro groups in and compounds correlate with higher melting points (e.g., 294–296°C for 6d) due to intermolecular interactions . Benzyl vs. Substituted Benzyl: The benzyl group in the target compound and G857-0506 may enhance lipophilicity compared to analogs with nitrobenzyl () or methoxybenzyl groups () . Halogenation: Bromine and fluorine in G857-0506 increase molecular weight (409.23 g/mol) and may improve binding affinity in hydrophobic pockets .

Spectroscopic and Crystallographic Data

- Infrared Spectroscopy: The hydroxyl group in 6d () shows a broad IR peak at 3333 cm⁻¹, absent in non-hydroxylated analogs. The carbonyl (C=O) stretch near 1660–1680 cm⁻¹ is consistent across compounds .

- NMR Trends :

- Crystallography :

- Planar conformations (e.g., dihedral angle 8.38° in ) suggest extended π-conjugation, which may facilitate crystal packing and influence solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.